An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Acetylpiperidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylpiperidine, a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and a wide array of synonyms. Detailed experimental protocols for its synthesis via the acetylation of piperidine are presented, alongside key quantitative data and characterization. Furthermore, this document explores the critical role of 1-Acetylpiperidine as a precursor in the synthesis of high-value pharmaceutical compounds, with a particular focus on the development of DNA-dependent protein kinase (DNA-PK) inhibitors and succinate dehydrogenase (SDH) inhibitors. The underlying biological pathways and the logical framework for the derivatization of 1-Acetylpiperidine in these contexts are also elucidated through detailed diagrams.
Chemical Identity and Nomenclature
1-Acetylpiperidine is an N-acylpiperidine, which is characterized by a piperidine ring where the hydrogen atom attached to the nitrogen is substituted by an acetyl group.[1]
IUPAC Name: 1-(piperidin-1-yl)ethan-1-one[1]
Synonyms: A comprehensive list of synonyms for 1-Acetylpiperidine is provided in the table below, reflecting its common usage in scientific literature and chemical catalogs.
| Synonym | Reference |
| N-Acetylpiperidine | [2] |
| Piperidine, 1-acetyl- | [1] |
| Ethanone, 1-(1-piperidinyl)- | [2] |
| Acetic acid, piperidide | [2] |
| N-Acetylpiperidin | [2] |
| 1-Piperidinoethanone | |
| Methyl 1-piperidyl ketone | [2] |
| 1-(1-Piperidinyl)ethanone | |
| Acetylpiperidide | |
| NSC 239 |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Acetylpiperidine is presented in the following table.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| CAS Number | 618-42-8 | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 226 °C | [2] |
| Melting Point | -13.4 °C | [2] |
| Flash Point | 97 °C | [2] |
| Density | 0.003 g/cm³ | [2] |
| Refractive Index | 1.4790-1.4820 | [2] |
Experimental Protocols
The most common method for the synthesis of 1-Acetylpiperidine is the N-acetylation of piperidine. Below are representative experimental protocols for this transformation.
Synthesis of 1-Acetylpiperidine from Piperidine and Acetic Anhydride
This protocol outlines a standard procedure for the N-acetylation of a secondary amine.
Reaction Scheme:
Caption: N-acetylation of piperidine with acetic anhydride.
Procedure:
-
To a solution of piperidine-4-carboxylic acid in acetic anhydride, the mixture is heated to reflux for 2 hours.[3]
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Following the reflux period, the reaction mixture is allowed to cool and is stirred for 16 hours at ambient temperature.[3]
-
The solution is then concentrated under reduced pressure to remove excess acetic anhydride.[3]
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The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration.[3]
Note: While this protocol is for a substituted piperidine, the fundamental N-acetylation reaction is directly applicable to piperidine itself.
Characterization Data
The identity and purity of the synthesized 1-Acetylpiperidine can be confirmed by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum of 1-Acetylpiperidine is available in public databases such as ChemicalBook and SpectraBase.[3][4]
-
¹³C NMR: The carbon-13 NMR spectrum can also be found on platforms like SpectraBase.[5]
-
IR Spectroscopy: Infrared spectroscopy data is available on PubChem and other spectral databases.[1]
Applications in Drug Development
1-Acetylpiperidine serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine scaffold is a common motif in many approved drugs, and the acetyl group provides a handle for further chemical modifications.
Precursor for DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
1-Acetylpiperidine is a key reactant in the preparation of benzopyranones and pyrimidoisoquinolinones, which exhibit inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[6]
The general synthetic workflow for creating these inhibitors often involves the derivatization of a 1-acetylpiperidine precursor.
Caption: General synthetic workflow for DNA-PK inhibitors.
Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the heterocyclic core can significantly impact the potency and selectivity of these inhibitors.[7]
Intermediate for Succinate Dehydrogenase (SDH) Inhibitors
1-Acetylpiperidine-4-carbohydrazide, a derivative of 1-acetylpiperidine, is a versatile intermediate in the synthesis of potent antifungal agents that target succinate dehydrogenase (SDH).[8] SDH is a key enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[9]
The synthesis of these inhibitors often involves the condensation of the carbohydrazide with other molecular fragments to create the final active compound.
Caption: Synthesis of an SDH inhibitor.
The biological activity of these compounds has been quantified, with some derivatives showing excellent in vitro activity against various fungal pathogens.[10] For example, certain camphorhydrazide derivatives targeting SDH have demonstrated median effective concentration (EC₅₀) values superior to the commercial fungicide boscalid.[10]
Conclusion
1-Acetylpiperidine is a foundational molecule in the synthesis of complex pharmaceutical compounds. Its straightforward synthesis and the versatility of its piperidine scaffold make it an invaluable tool for medicinal chemists. The successful development of potent inhibitors for critical biological targets such as DNA-PK and SDH, originating from 1-acetylpiperidine-based intermediates, underscores its importance in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of its chemical properties, synthesis, and key applications, offering a valuable resource for professionals in the field of drug discovery and development.
References
- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]
- 10. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
